(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid
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Overview
Description
(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid is a complex organic compound that features a combination of functional groups, including an amino group, a phenylmethoxycarbonyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the protection of the amino group using a carbamate protecting group such as the carboxybenzyl (CBz) groupThe final step involves the deprotection of the amino group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can yield alcohols.
Scientific Research Applications
(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The phenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds also contain nitrogen and sulfur atoms and are used in various pharmaceutical applications.
Carboxylic acids: Similar in having a carboxyl group, these compounds are key players in metabolism and synthesis.
3-cyanopyridines: These compounds share structural similarities and are used in the synthesis of functionalized molecules.
Uniqueness
What sets (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)11-15(13-24-16-9-5-2-6-10-16)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIYUZKJNEQGZ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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